N-(4-ethylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylpyridin-2-yl)acetamide is an organic compound belonging to the class of amides It features a pyridine ring substituted with an ethyl group at the 4-position and an acetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylpyridin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-ethyl-2-aminopyridine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the generated acid by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N-(4-ethylpyridin-2-yl)ethylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-ethylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylpyridin-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparison with Similar Compounds
N-(4-ethylpyridin-2-yl)acetamide can be compared to other pyridine-based amides, such as N-(pyridin-2-yl)acetamide and N-(4-methylpyridin-2-yl)acetamide. These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the ethyl group in this compound may confer unique properties, such as altered lipophilicity and steric effects, distinguishing it from its analogs.
Similar Compounds
- N-(pyridin-2-yl)acetamide
- N-(4-methylpyridin-2-yl)acetamide
- N-(4-chloropyridin-2-yl)acetamide
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-(4-ethylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H12N2O/c1-3-8-4-5-10-9(6-8)11-7(2)12/h4-6H,3H2,1-2H3,(H,10,11,12) |
InChI Key |
MCYSZSCBLLYORE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.